4-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are characterized by a bicyclic structure, which consists of a pyrazole ring fused to a benzene ring. This specific compound features a bromine atom at the 4-position and a carboxylic acid group at the 3-position, making it a valuable intermediate in organic synthesis and medicinal chemistry .
The synthesis of 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid generally involves the bromination of 1-methyl-1H-indazole-3-carboxylic acid using N-bromosuccinimide as the brominating agent. This reaction is often conducted under reflux conditions in the presence of a radical initiator such as azobisisobutyronitrile .
The reaction typically requires careful control of temperature and time to achieve optimal yields. The following steps outline a common synthetic route:
The yield and purity of the final product can be enhanced by optimizing reaction parameters and employing purification techniques such as recrystallization or chromatography .
The molecular formula for 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid is C10H9BrN2O2, with a molecular weight of approximately 273.10 g/mol. The structure features:
The compound's structural characteristics can be analyzed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular integrity and functional groups .
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
Major products from these reactions include derivatives such as 4-azido-1-methyl-1H-indazole-3-carboxylic acid and various biaryl compounds .
The mechanism of action for 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid primarily revolves around its interactions with biological targets, particularly in medicinal chemistry contexts. It has been investigated for its potential as an anti-inflammatory agent and kinase inhibitor.
The compound may exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. Its ability to inhibit specific kinases could lead to reduced tumor growth or enhanced apoptosis in cancer cells .
In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity against different cancer cell lines, indicating its potential therapeutic applications .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that the compound retains significant stability while exhibiting reactivity consistent with other halogenated indazoles .
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid has several important applications:
Bromination of indazole scaffolds demands precise regiocontrol to target the C4 position—a crucial step for synthesizing 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid. Electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) is employed, but the indazole’s ambident nucleophilicity complicates selectivity. The C4 position is electron-deficient due to adjacent nitrogen atoms, necessitating activating groups or optimized conditions for direct bromination. Alternatively, bromination of pre-functionalized indazoles (e.g., 1-protected analogs) improves regioselectivity. For example, bromination of 1-methylindazole-3-carboxylic acid with NBS in chloroform at 60°C yields the C4-brominated product, leveraging the N-methyl group’s directing effect [1] [4].
Radical initiators critically enhance NBS-mediated bromination by generating bromine radicals (Br•), which favor benzylic or C4 bromination over electrophilic pathways. Azobisisobutyronitrile (AIBN, 0.5–2 mol%) or benzoyl peroxide accelerates succinimidyl radical formation, enabling selective C–H functionalization. In indazole systems, radical bromination minimizes N-bromination byproducts. Studies show that AIBN (1 mol%) increases C4-bromination yield from 52% to 88% in refluxing CCl₄, attributed to faster Br• generation and reduced dibromide formation [1] [4]. The mechanism involves hydrogen abstraction from the electron-poor C4 position, followed by radical coupling.
Solvent polarity and temperature dictate bromination regioselectivity and N-alkylation efficiency. Polar aprotic solvents like DMF stabilize charged intermediates in N-alkylation, while chlorinated solvents (e.g., CHCl₃) suit radical bromination. For N-methylation of 4-bromoindazole, DMF at 25°C with K₂CO₃ base affords a 59.8% yield of the 1-methyl isomer, minimizing O-alkylation [8]. Conversely, bromination in protic solvents (e.g., methanol) promotes solubility but risks esterification of carboxylic acid groups. Temperature studies reveal:
Table 1: Solvent/Temperature Effects on Key Steps
Reaction | Solvent | Temp (°C) | Yield (%) | Regioselectivity (N1:N2) |
---|---|---|---|---|
N-Methylation | DMF | 25 | 59.8 | 2.5:1 |
Bromination (NBS) | CHCl₃ | 60 | 88 | >20:1 (C4 vs. C5/C7) |
Ester hydrolysis | H₂O/MeOH | 50 | 78.3 | N/A |
Two primary routes exist for synthesizing 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid:
Table 2: Pathway Efficiency Comparison
Pathway | Steps | Overall Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Direct Alkylation | 1 | 50–60 | 80–90 | Speed |
Bromination-Substitution | 2–3 | 70–75 | >99 | Regiochemical control |
The bromination-substitution route is preferred for gram-scale synthesis, as confirmed by HPLC tracking: Direct alkylation shows 1.89% 2-methyl impurity, while stepwise methods reduce this to ≤0.5% [3] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9